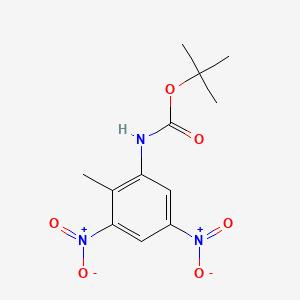

tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate

Overview

Description

tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate: is an organic compound with the molecular formula C12H15N3O6 and a molecular weight of 297.26 g/mol . This compound is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a 2-methyl group, and two nitro groups on a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate typically involves the reaction of 2-methyl-3,5-dinitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenyl carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for amines in peptide synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe to investigate protein-ligand interactions .

Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals and as a stabilizer in polymer production .

Mechanism of Action

The mechanism of action of tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. The nitro groups play a crucial role in these interactions by participating in redox reactions and forming reactive intermediates .

Comparison with Similar Compounds

tert-Butyl carbamate: A simpler analogue without the nitro and methyl groups.

Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.

Phenyl carbamate: Lacks the tert-butyl and nitro groups.

Uniqueness: tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate is unique due to the presence of both nitro groups and a tert-butyl group, which confer distinct chemical reactivity and stability. The nitro groups enhance its electron-withdrawing properties, making it a versatile intermediate in various chemical reactions .

Biological Activity

tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antibacterial contexts. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, emphasizing its mechanism of action and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-3-methylphenol with tert-butyl chloroformate in the presence of a base. The resulting carbamate can be purified through recrystallization or chromatography. This compound is often evaluated alongside various derivatives to assess the influence of structural modifications on biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. In a study involving the evaluation of several carbamate analogues, compounds were tested for their efficacy against carrageenan-induced paw edema in rats. The results demonstrated that certain derivatives achieved inhibition rates ranging from 39% to 54%, comparable to the standard anti-inflammatory drug indomethacin .

| Compound | Inhibition (%) | Time (h) |

|---|---|---|

| 4a | 54.239 | 9 |

| 4i | 39.021 | 12 |

The study further included in silico docking studies that suggested effective binding modes to the COX-2 enzyme, which is crucial for mediating inflammatory responses .

Antibacterial Activity

The incorporation of a 3,5-dinitroaryl moiety into amino acid hydrazides has been shown to enhance antibacterial activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. The modifications led to compounds with minimum inhibitory concentrations (MICs) often below 50 µM against various Mtb strains .

| Compound Type | MIC (µM) | Activity Against |

|---|---|---|

| Hydrazide with 3,5-dinitro | <50 | Wild-type Mtb |

| Hydrazide with 3-chlorophenyl | 9 | INH-resistant Mtb |

These findings highlight the potential for developing new therapies targeting resistant strains of tuberculosis, suggesting that structural modifications can significantly impact therapeutic efficacy.

Case Study 1: Anti-inflammatory Efficacy

In a controlled animal study, a series of tert-butyl carbamate derivatives were administered to evaluate their anti-inflammatory effects. The results indicated that compounds with specific substitutions exhibited higher efficacy than traditional treatments, suggesting a promising avenue for new anti-inflammatory drugs.

Case Study 2: Antitubercular Properties

Another study focused on the antibacterial properties of modified hydrazides containing the dinitrophenyl moiety. The compounds were tested against both wild-type and resistant strains of Mtb, revealing differential selectivity and enhanced activity against resistant strains. This underscores the importance of structural diversity in drug design for combating drug-resistant infections.

Properties

IUPAC Name |

tert-butyl N-(2-methyl-3,5-dinitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-7-9(13-11(16)21-12(2,3)4)5-8(14(17)18)6-10(7)15(19)20/h5-6H,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDRBUAYGVFYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901152554 | |

| Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-20-6 | |

| Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.